molecular formula C9H20O B7874056 3-Ethyl-2,4-dimethylpentan-3-ol CAS No. 3970-59-0

3-Ethyl-2,4-dimethylpentan-3-ol

Cat. No.: B7874056
CAS No.: 3970-59-0
M. Wt: 144.25 g/mol
InChI Key: PZPYIRQFCOFLGJ-UHFFFAOYSA-N
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Description

3-Ethyl-2,4-dimethylpentan-3-ol is an organic compound with the molecular formula C9H20O. It is a tertiary alcohol, meaning the carbon atom bearing the hydroxyl group (-OH) is attached to three other carbon atoms. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2,4-dimethylpentan-3-ol typically involves the alkylation of a suitable precursor. One common method is the reaction of 2,4-dimethylpentan-3-one with ethylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds as follows:

    Preparation of Grignard Reagent: Ethyl bromide is reacted with magnesium in anhydrous ether to form ethylmagnesium bromide.

    Grignard Reaction: The ethylmagnesium bromide is then added to 2,4-dimethylpentan-3-one, resulting in the formation of this compound after hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2,4-dimethylpentan-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert it to alkanes using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: SOCl2 or PBr3 in the presence of pyridine.

Major Products

Scientific Research Applications

3-Ethyl-2,4-dimethylpentan-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-2,4-dimethylpentan-3-ol involves its interaction with molecular targets such as enzymes and receptors. As a tertiary alcohol, it can participate in hydrogen bonding and hydrophobic interactions, influencing its reactivity and binding affinity. The pathways involved may include oxidation-reduction reactions and nucleophilic substitution, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-2,4-dimethylpentan-3-ol is unique due to its specific arrangement of ethyl and methyl groups, which influences its physical and chemical properties. This uniqueness makes it valuable in applications requiring specific reactivity and stability profiles .

Properties

IUPAC Name

3-ethyl-2,4-dimethylpentan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-6-9(10,7(2)3)8(4)5/h7-8,10H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPYIRQFCOFLGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)C)(C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80282903
Record name 3-ethyl-2,4-dimethylpentan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80282903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3970-59-0
Record name 3-Pentanol,4-dimethyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28641
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-ethyl-2,4-dimethylpentan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80282903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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